N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
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Overview
Description
The compound is an organic molecule with multiple functional groups, including an amide group (N-(2-ethylhexyl)-), a quinazolinone group (3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)), and a propanamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazolinone structure, followed by the introduction of the various substituents. The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests a complex arrangement of atoms and bonds. The quinazolinone core is a bicyclic structure with both aromatic and non-aromatic rings. The various substituents attached to this core would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide groups might be susceptible to hydrolysis or other reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amides might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antitumor Evaluation
Compounds based on 4(3H)-quinazolinone scaffolds, similar to the chemical structure , have been synthesized and evaluated for their antitumor activity. These compounds demonstrated broad-spectrum antitumor efficiency against various tumor cell lines, including renal cancer and lung cancer cell lines, highlighting their potential in cancer therapy research (M. Mohamed et al., 2016).
Novel Synthesis Approaches
Research on quinazolinone derivatives includes exploring new synthesis methods, such as reactions of anthranilamide with isocyanates, leading to novel compounds with potential pharmaceutical applications. These synthesis pathways open up new possibilities for creating compounds with improved properties or targeted biological activities (J. Chern et al., 1988).
Targeted Cancer Therapy
N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945, ONX 0801) is a novel small molecule inhibitor targeting thymidylate synthase with specificity for tumor cells via α-folate receptor-mediated uptake. This compound's development underscores the therapeutic potential of quinazolinone derivatives in achieving efficacy with lower toxicity (A. Tochowicz et al., 2013).
Pharmacological Characterization
Derivatives of quinazolinone have been characterized for their pharmacological activity, including as antagonists for specific receptors, demonstrating the versatility of these compounds in drug development and the study of neurological disorders (D. Catarzi et al., 2010).
Future Directions
Properties
CAS No. |
688054-92-4 |
---|---|
Molecular Formula |
C20H27N3O4S |
Molecular Weight |
405.51 |
IUPAC Name |
N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28) |
InChI Key |
FFBYRCNHWHMOTI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
solubility |
not available |
Origin of Product |
United States |
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